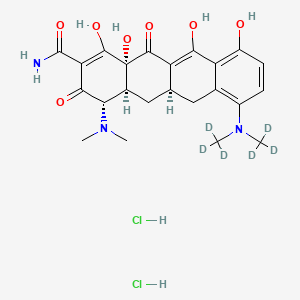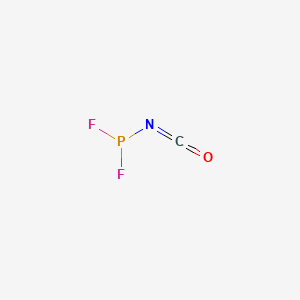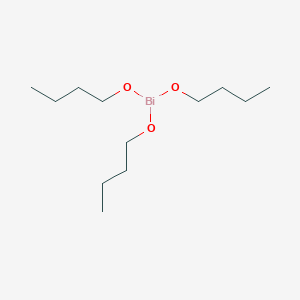
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with sulfonamide and trifluoromethyl groups.
Preparation Methods
The synthesis of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide stands out due to its unique structural features and diverse applications. Similar compounds include other benzothiadiazine derivatives, which may have different substituents and functional groups. The presence of the trifluoromethyl and sulfonamide groups in this compound contributes to its distinct properties and reactivity .
Properties
CAS No. |
393-21-5 |
|---|---|
Molecular Formula |
C9H8F3N3O6S2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1,1-dioxo-7-sulfamoyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3N3O6S2/c10-9(11,12)3-1-4-6(2-5(3)22(13,18)19)23(20,21)15-7(14-4)8(16)17/h1-2,7,14-15H,(H,16,17)(H2,13,18,19) |
InChI Key |
FBNXAROHEIKWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(NS2(=O)=O)C(=O)O)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)

![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)



![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)

![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)

![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)


